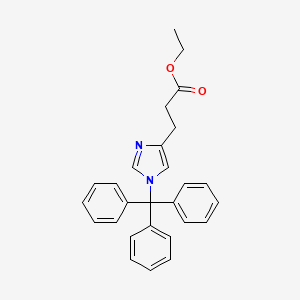![molecular formula C18H18N2O3 B2636338 N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide CAS No. 1385298-23-6](/img/structure/B2636338.png)
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide is an organic compound with the molecular formula C18H18N2O3 This compound is characterized by the presence of a cyano group (–CN) attached to a benzamide structure, which includes two methoxy groups (–OCH3) at the 2 and 4 positions of the benzene ring
Wissenschaftliche Forschungsanwendungen
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide has several scientific research applications:
Biology: It may be utilized in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wirkmechanismus
The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Cyano-(2-methylphenyl)methyl]butanamide
- N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide
- N-cyano-N-[2-(2-methylallyl)aryl]acetamide
Uniqueness
N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-4-5-7-14(12)16(11-19)20-18(21)15-9-8-13(22-2)10-17(15)23-3/h4-10,16H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWFCSNBSFBHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2636255.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)




![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)

![3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2636271.png)


![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)


